Timosaponin Bii
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Overview
Description
Timosaponin Bii is a steroidal saponin compound primarily isolated from the rhizome of Anemarrhena asphodeloides Bge., a plant widely used in traditional Chinese medicine. This compound has garnered significant attention due to its diverse pharmacological activities, including anti-inflammatory, anti-diabetic, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Timosaponin Bii involves multiple steps, including glycosylation and hydroxylation reactions. The starting material is typically a steroidal sapogenin, which undergoes glycosylation to attach sugar moieties. The reaction conditions often involve the use of catalysts such as Lewis acids and solvents like acetonitrile .
Industrial Production Methods
Industrial production of this compound generally involves extraction from the rhizome of Anemarrhena asphodeloides Bge. The extraction process includes steps like solvent extraction, column chromatography, and crystallization to purify the compound .
Chemical Reactions Analysis
Types of Reactions
Timosaponin Bii undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often employ reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the substituents involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products
The major products formed from these reactions include various glycosylated and hydroxylated derivatives of this compound .
Scientific Research Applications
Chemistry
In chemistry, Timosaponin Bii is used as a precursor for synthesizing other steroidal saponins. Its unique structure allows for various chemical modifications, making it a valuable compound for synthetic chemistry .
Biology
Biologically, this compound has been studied for its effects on cellular processes. It has shown potential in inhibiting the proliferation of cancer cells and modulating immune responses .
Medicine
In medicine, this compound is being investigated for its neuroprotective effects, particularly in the treatment of Alzheimer’s disease. It has also shown promise in managing diabetes by regulating blood glucose levels .
Industry
Industrially, this compound is used in the formulation of herbal supplements and pharmaceuticals. Its anti-inflammatory and antioxidant properties make it a valuable ingredient in various health products .
Mechanism of Action
Timosaponin Bii exerts its effects through multiple molecular pathways. It inhibits acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain, which is beneficial for cognitive functions. Additionally, it modulates oxidative stress by enhancing the activity of antioxidant enzymes like superoxide dismutase and glutathione peroxidase . The compound also affects various signaling pathways, including the PI3K/AKT pathway, which is involved in cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
- Timosaponin A III
- Timosaponin BiiI
- Mangiferin
Uniqueness
Timosaponin Bii stands out due to its potent neuroprotective and anti-diabetic properties. Unlike Timosaponin A III and Timosaponin BiiI, which are primarily studied for their anti-cancer activities, this compound has a broader range of applications, including significant effects on cognitive functions and metabolic processes .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,6R,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H76O19/c1-19(18-58-40-37(55)34(52)31(49)27(15-46)60-40)7-12-45(57)20(2)30-26(64-45)14-25-23-6-5-21-13-22(8-10-43(21,3)24(23)9-11-44(25,30)4)59-42-39(36(54)33(51)29(17-48)62-42)63-41-38(56)35(53)32(50)28(16-47)61-41/h19-42,46-57H,5-18H2,1-4H3/t19-,20-,21+,22-,23+,24-,25-,26-,27+,28+,29+,30-,31+,32+,33-,34-,35-,36-,37+,38+,39+,40+,41-,42+,43-,44-,45+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SORUXVRKWOHYEO-UJDJZYEZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)O[C@@]1(CC[C@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H76O19 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
921.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136656-07-0 |
Source
|
Record name | Timosaponin B II | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136656-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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